molecular formula C14H10N2O4 B7722721 1,5-Diamino-4,8-dihydroxyanthraquinone CAS No. 52365-48-7

1,5-Diamino-4,8-dihydroxyanthraquinone

Cat. No.: B7722721
CAS No.: 52365-48-7
M. Wt: 270.24 g/mol
InChI Key: HSYLKWSCFRLSKB-UHFFFAOYSA-N
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Description

1,5-Diamino-4,8-dihydroxyanthraquinone is an organic compound with the molecular formula C14H10N2O4. It is a derivative of anthraquinone, characterized by the presence of two amino groups and two hydroxyl groups at specific positions on the anthraquinone structure. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .

Chemical Reactions Analysis

1,5-Diamino-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Scientific Research Applications

1,5-Diamino-4,8-dihydroxyanthraquinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Diamino-4,8-dihydroxyanthraquinone involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups allow the compound to participate in redox reactions and form complexes with metal ions. The compound’s ability to undergo photochemical reactions makes it useful as a photoinitiator in polymerization processes .

Comparison with Similar Compounds

1,5-Diamino-4,8-dihydroxyanthraquinone can be compared with other dihydroxyanthraquinone derivatives such as:

Properties

IUPAC Name

1,5-diamino-4,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLKWSCFRLSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051727
Record name 1,5-Diamino-4,8-dihydroxyanthraquinone
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145-49-3, 52365-48-7
Record name 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione
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Record name Diaminoanthrarufin
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Record name 1,5(Or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone
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Record name 1,5-Diaminoanthrarufin
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Record name 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy-
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Record name 1,5-Diamino-4,8-dihydroxyanthraquinone
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Record name 1,5(or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone
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Record name 1,5-diamino-4,8-dihydroxyanthraquinone
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Record name 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE
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Synthesis routes and methods

Procedure details

A 500 ml. electromagnetically stirred glass reactor was charged with 5.0 g (0.0151 mole) of 1,5-dinitro-4,8-dihydroxyanthraquinone, 100 g of a 4% aqueous solution of sodium hydroxide and 0.25 g of 5% palladium-carbon. The inside of the reactor was purged with hydrogen, and the 1,5-dinitro-4,8-dihydroxyanthraquinone was hydrogenated at 50° C. with stirring. In 5 hours, 0.0906 mole of hydrogen was absorbed, whereupon the reaction was stopped. The reaction mixture was filtered to separate the catalyst. The filtrate was oxidized with air with stirring at 20° to 30° C. for 2 hours, and then neutralized with 20% sulfuric acid to a pH of 2-3. The crystals precipitated were filtered, washed with water, and dried to afford 4.0 g of 1,5-diamino-4,8-dihydroxyanthraquinone in a yield of 97.8%.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0.0906 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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